
3-Ethyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
3-Ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms an important structural motif in various natural products and therapeutic lead compounds . This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure . Another approach includes the use of multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of high-pressure reactors and efficient catalysts to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Precursor for Synthesis
3-Ethyl-1,2,3,4-tetrahydroisoquinoline serves as a precursor for synthesizing numerous alkaloids and bioactive molecules. Its unique structure allows for modifications that lead to the development of compounds with diverse pharmacological properties.
Chiral Catalysis
The compound is utilized in developing chiral catalysts due to its ability to facilitate asymmetric synthesis. This application is crucial in pharmaceutical chemistry where enantiomerically pure compounds are often required for drug development.
Biological Applications
Neuroprotective Properties
Research indicates that this compound exhibits neuroprotective effects. Studies have shown its potential in preventing neurodegeneration and reducing neuroinflammation, making it a candidate for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases .
Interaction with Neurotransmitter Systems
This compound interacts with various neurotransmitter systems; for instance, it has been shown to modulate dopamine receptors. Such interactions are vital for regulating mood and cognitive functions.
Medical Applications
Therapeutic Potential
The compound’s therapeutic potential extends to treating various disorders linked to orexin receptors. It has been studied for its effects on sleep disorders and eating disorders by acting as a non-peptide antagonist of orexin receptors .
Vasodilating Effects
Research has highlighted the vasodilating properties of this compound derivatives. These derivatives are being explored for their ability to relax smooth muscles in vascular systems, offering potential treatments for conditions like hypertension .
Industrial Applications
Production Methods
In industrial settings, this compound is produced using high-pressure reactors and efficient catalysts to ensure high yield and purity. The synthesis typically involves catalytic hydrogenation processes that allow for scalability in production .
Data Table: Summary of Applications
Field | Application | Details |
---|---|---|
Chemistry | Precursor for Synthesis | Used in synthesizing alkaloids and bioactive molecules |
Chiral Catalysis | Facilitates asymmetric synthesis in pharmaceuticals | |
Biology | Neuroprotective Properties | Potential treatment for neurodegenerative diseases |
Interaction with Neurotransmitters | Modulates dopamine receptors influencing mood and cognition | |
Medicine | Therapeutic Potential | Treatment of sleep and eating disorders through orexin receptor antagonism |
Vasodilating Effects | Relaxation of smooth muscles aiding in hypertension treatment | |
Industry | Production Methods | High-pressure reactors ensure efficient synthesis |
Case Studies
- Neuroprotection Research : A study demonstrated that low doses of this compound enhanced cognitive function in animal models while reducing markers of neurodegeneration.
- Orexin Receptor Antagonism : Clinical trials have indicated that derivatives of this compound effectively reduce symptoms associated with insomnia and other sleep disorders by targeting orexin receptors .
- Vasodilation Studies : Experimental data revealed that certain derivatives exhibit significant vasodilating effects on isolated vascular tissues, suggesting their potential use in treating vascular disorders .
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, some derivatives of 1,2,3,4-tetrahydroisoquinoline are known to function as inhibitors of phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines .
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetrahydroisoquinoline
- 3-Methyl-1,2,3,4-tetrahydroisoquinoline
- 3-Phenyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness: 3-Ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific ethyl substitution at the third position, which can influence its biological activity and chemical reactivity. This substitution may enhance its potential as a therapeutic agent compared to other similar compounds .
Biologische Aktivität
3-Ethyl-1,2,3,4-tetrahydroisoquinoline (ETHIQ) is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which has garnered attention due to its potential neuroprotective and therapeutic properties. This article provides an in-depth analysis of the biological activity of ETHIQ, including its mechanisms of action, biochemical properties, and relevant case studies.
Overview of this compound
ETHIQ is structurally characterized by an ethyl substitution at the C-3 position of the tetrahydroisoquinoline framework. This modification can influence its biological activity and chemical reactivity compared to other THIQ derivatives. The compound is being explored for its applications in neurodegenerative disorders and infections due to its ability to interact with neurotransmitter systems and modulate various biological pathways.
ETHIQ's biological effects are primarily mediated through several mechanisms:
- Enzyme Interaction : ETHIQ has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. Inhibition of MAO leads to increased levels of these monoamines in the brain, which may contribute to its neuroprotective effects.
- Dopamine Receptor Modulation : The compound can modulate dopamine receptor activity, which is crucial for mood regulation and cognitive functions. This modulation suggests potential applications in treating mood disorders and cognitive impairments .
- Neuroprotective Effects : ETHIQ exhibits neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biochemical properties of ETHIQ include:
- Stability : ETHIQ is relatively stable under physiological conditions but can degrade in the presence of reactive oxygen species or certain enzymes. Its stability is crucial for maintaining its biological activity over time.
- Metabolism : The compound undergoes metabolic transformations via cytochrome P450 enzymes and MAO, leading to various metabolites that may also exhibit biological activity .
- Transport Mechanisms : ETHIQ can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert central nervous system effects effectively .
Case Studies and Research Findings
Several studies have investigated the biological activity of ETHIQ:
- Neuroprotection in Animal Models : In a study involving animal models of neurodegeneration, low doses of ETHIQ were found to enhance cognitive function and reduce markers of neurodegeneration. These findings suggest that ETHIQ could be a candidate for further development as a therapeutic agent for neurodegenerative diseases .
- Antineuroinflammatory Properties : Research indicated that ETHIQ could reduce neuroinflammation by inhibiting pro-inflammatory cytokines in microglial cells. This property highlights its potential use in conditions characterized by chronic inflammation in the nervous system .
- Comparative Studies with Other THIQ Derivatives : Comparative studies show that ETHIQ possesses unique biological activities distinct from other THIQ derivatives like 3-methyl-1,2,3,4-tetrahydroisoquinoline. For instance, while both compounds exhibit neuroprotective effects, ETHIQ's specific ethyl substitution enhances its interaction with dopamine receptors more effectively than other derivatives .
Summary Table of Biological Activities
Eigenschaften
IUPAC Name |
3-ethyl-1,2,3,4-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-11-7-9-5-3-4-6-10(9)8-12-11/h3-6,11-12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJWABGLXUIRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554595 | |
Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111422-13-0 | |
Record name | 3-Ethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.